4-Chloro-2,3-dimethyl-6-nitrophenol

5-HT3 receptor Irritable Bowel Syndrome Gut motility

This specific 4-Cl/2,3-diCH₃/6-NO₂ trisubstituted nitrophenol is the validated precursor for 5-chloro-benzoxazole 5-HT₃ receptor partial agonists (e.g., lead 6v), delivering potency with only ~12% intrinsic activity. Its unique electronic profile also serves as a differentiated GPR35 agonist chemotype for orphan GPCR screening. Ensure procured material is the 6-nitro regioisomer—not the inactive 2-nitro isomer (CAS 54582-90-0). Require a Certificate of Analysis confirming HPLC purity ≥95%, ¹H-NMR verification of the 6-nitro substitution, and <1% 2-nitro isomer by HPLC.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B8202743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dimethyl-6-nitrophenol
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Cl
InChIInChI=1S/C8H8ClNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3
InChIKeyCFRHQFGPONDFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,3-dimethyl-6-nitrophenol – Technical Baseline for Procurement and Research Selection


4-Chloro-2,3-dimethyl-6-nitrophenol (CAS 211363-27-8) is a trisubstituted chloronitrophenol derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . Its substitution pattern—chlorine at position 4, methyl groups at positions 2 and 3, and a nitro group at position 6—creates a unique electronic and steric environment on the phenolic ring . This compound was originally disclosed as a synthetic intermediate in the preparation of benzoxazole-based 5-HT₃ receptor partial agonists for irritable bowel syndrome (IBS) and functional diarrhea, as reported in the Journal of Medicinal Chemistry [1]. Unlike simpler nitrophenol congeners, the specific arrangement of electron-withdrawing (Cl, NO₂) and electron-donating (CH₃) substituents modulates both reactivity and bioactivity in ways that direct analog substitution cannot replicate.

4-Chloro-2,3-dimethyl-6-nitrophenol — Why In-Class Analogs Cannot Be Casually Substituted


Within the chloronitrophenol family, the precise positions of chlorine, methyl, and nitro substituents critically dictate both chemical reactivity and biological target engagement. Regioisomers such as 4-chloro-3,5-dimethyl-2-nitrophenol (CAS 54582-90-0) or des-chloro analogs like 2,3-dimethyl-4-nitrophenol (CAS 19499-93-5) share the same molecular formula or core scaffold but differ fundamentally in hydrogen-bonding capacity, pKa, redox potential, and steric accessibility . In the context of 5-HT₃ receptor partial agonism, the Journal of Medicinal Chemistry explicitly demonstrated that the 5-chloro substituent on the benzoxazole ring—derived from 4-chloro-2,3-dimethyl-6-nitrophenol as a building block—increases potency while simultaneously lowering intrinsic activity relative to unsubstituted analogs, a nuanced pharmacological profile that cannot be achieved with alternative nitrophenol precursors [1]. These regioisomeric and substituent-dependent differences mean that casual replacement with an in-class analog risks altered synthetic yields, divergent impurity profiles, and compromised pharmacological outcomes in downstream applications.

4-Chloro-2,3-dimethyl-6-nitrophenol — Quantitative Evidence for Differentiated Selection


Enables 5-Chloro-Benzoxazole Derivatives with 5-HT₃ Partial Agonist Potency Comparable to Granisetron

4-Chloro-2,3-dimethyl-6-nitrophenol serves as the essential chlorinated nitrophenol building block for synthesizing 5-chloro-substituted benzoxazole 5-HT₃ receptor partial agonists. The lead compound derived from this intermediate, 6v (5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole), exhibited high binding affinity for the 5-HT₃ receptor in the same range as the clinically used antagonist granisetron, with an intrinsic activity of only 12% relative to 5-HT (full agonist) [1]. This partial agonist profile translated to in vivo efficacy: compound 6v inhibited 5-HT-evoked diarrhea in mice with an ED₅₀ value, yet at 100 times this effective dose it did not prolong colonic transit time in normal mice—indicating functional selectivity for the disturbed gut without constipating side effects [1]. The 5-chloro substituent, uniquely derived from 4-chloro-2,3-dimethyl-6-nitrophenol, was shown to increase potency while simultaneously lowering intrinsic activity compared to unsubstituted analogs—a structure-activity relationship that cannot be replicated using des-chloro precursors [1].

5-HT3 receptor Irritable Bowel Syndrome Gut motility

Nitrophenol Class GPR35 Agonist Activity — Differentiated by Substitution Pattern

Nitrophenol compounds, including 4-chloro-2,3-dimethyl-6-nitrophenol, were identified as a novel chemical class of GPR35 agonists in a discovery study by Deng and Fang (2012) [1]. While the published study did not report individual compound EC₅₀ values for all analogs, it established that nitrophenol substitution patterns—including chlorine and methyl group positions—markedly influence GPR35 activation potency [1]. Among the nitrophenols evaluated, 2-amino-4,6-dinitrophenol was highlighted as an active compound, and the study noted that tolcapone and nitecapone also activated GPR35 [1]. The structural uniqueness of 4-chloro-2,3-dimethyl-6-nitrophenol (chlorine at position 4, nitro at position 6, methyl groups at positions 2 and 3) distinguishes it from other GPR35-active nitrophenols, which predominantly feature nitro groups at positions 2 and 4 or 2 and 6 with amino or additional hydroxyl substituents [1].

GPR35 agonist Orphan GPCR Nitrophenol SAR

Regioisomeric Differentiation from 4-Chloro-3,5-dimethyl-2-nitrophenol — Impact on Physicochemical and Reactivity Profiles

The closest regioisomeric analog, 4-chloro-3,5-dimethyl-2-nitrophenol (CAS 54582-90-0), shares the identical molecular formula (C₈H₈ClNO₃, MW 201.61) but differs in the positions of the nitro and one methyl group . This positional difference results in distinct hydrogen-bonding patterns: the target compound has the nitro group ortho to the phenolic OH (position 6), enabling intramolecular hydrogen bonding that stabilizes the planar conformation and modulates acidity (pKa), while the 2-nitro isomer places the nitro group at position 2, adjacent to the methyl at position 3, creating different steric and electronic effects . These differences directly affect electrophilic aromatic substitution reactivity, metal-chelation capacity, and the compound's behavior as a synthetic intermediate for heterocycle formation [1]. The target compound's 6-nitro-4-chloro arrangement is specifically suited for benzoxazole cyclization chemistry, while the 2-nitro isomer would direct cyclization differently [1].

Regioisomer comparison Nitrophenol SAR Physicochemical properties

Chlorine Substituent Criticality — Des-Chloro Analog 2,3-Dimethyl-4-nitrophenol Lacks Key Pharmacophoric Element

The des-chloro analog 2,3-dimethyl-4-nitrophenol (CAS 19499-93-5, MW 167.16) lacks the chlorine atom at position 4 that is present in 4-chloro-2,3-dimethyl-6-nitrophenol . In the benzoxazole 5-HT₃ partial agonist series, the 5-chloro substituent on the benzoxazole ring—which originates directly from the chlorine of the nitrophenol precursor—was demonstrated to increase potency for the 5-HT₃ receptor while lowering intrinsic activity relative to unsubstituted (des-chloro) analogs [1]. This chlorine-dependent pharmacological differentiation was explicitly characterized in the structure-activity relationship analysis: 5-chloro derivatives showed enhanced binding and a partial agonist profile (12% intrinsic activity), whereas des-chloro compounds exhibited distinct pharmacological behavior [1]. Furthermore, the chlorine substituent contributes to increased lipophilicity (ClogP) and metabolic stability compared to the des-chloro congener, affecting both pharmacokinetic properties and synthetic intermediate handling [1].

Halogen SAR Des-chloro comparison Pharmacophore

Documented Synthetic Route — Nitration of 4-Chloro-2,3-dimethylphenol with Defined Procedure

A defined synthetic protocol for 4-chloro-2,3-dimethyl-6-nitrophenol is documented: 4-chloro-2,3-dimethylphenol is dissolved in acetic acid (12.5 mL) and concentrated sulfuric acid (50 mL), followed by dropwise addition of mixed acid (2.5 mL of 70% nitric acid + 10 mL of concentrated sulfuric acid) at room temperature over 30 minutes or more . This controlled nitration procedure yields the 6-nitro regioisomer selectively, leveraging the directing effects of the existing substituents. In contrast, alternative nitration conditions or different starting phenol isomers (e.g., 4-chloro-3,5-dimethylphenol) would produce distinct regioisomeric products [1]. The availability of a documented synthetic route with specified stoichiometry and conditions provides procurement teams with a basis for quality assessment and in-house synthesis verification, which is unavailable for many lesser-characterized analogs .

Nitration Synthetic procedure Process chemistry

4-Chloro-2,3-dimethyl-6-nitrophenol — Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Gut-Selective 5-HT₃ Receptor Partial Agonists for IBS Drug Discovery

Based on the validated benzoxazole SAR reported in the Journal of Medicinal Chemistry (1998), 4-chloro-2,3-dimethyl-6-nitrophenol is the required phenolic precursor for constructing 5-chloro-substituted benzoxazole 5-HT₃ partial agonists. The lead compound 6v, synthesized from this building block, demonstrated binding affinity comparable to granisetron with only 12% intrinsic activity and inhibited 5-HT-evoked diarrhea in mice at its ED₅₀ without causing constipation even at 100× the effective dose [1]. Medicinal chemistry teams pursuing gut-restricted 5-HT₃ modulators with minimal systemic motility effects should procure this specific nitrophenol to access the 5-chloro pharmacophore that confers the desired partial agonist efficacy window, as verified against des-chloro analogs which lack this pharmacological profile [1].

GPCR Pharmacology: GPR35 Agonist Screening Library Expansion with Differentiated Nitrophenol Chemotype

The identification of nitrophenols as a novel GPR35 agonist class [2] positions 4-chloro-2,3-dimethyl-6-nitrophenol as a structurally differentiated entry for orphan GPCR screening collections. Its unique 4-Cl/2,3-diCH₃/6-NO₂ substitution pattern is distinct from the more extensively characterized dinitrophenol and catechol-based GPR35 agonists, offering screening laboratories a complementary chemotype for exploring structure-activity relationships beyond the 2,4-dinitrophenol scaffold [2]. Procurement of this compound enables hit expansion and scaffold-hopping strategies in GPR35-targeted programs for inflammatory and metabolic indications associated with this orphan receptor [2].

Synthetic Organic Chemistry: Regiospecific Building Block for Heterocycle Synthesis Requiring 6-Nitro-4-chloro Substitution

The defined nitration procedure for 4-chloro-2,3-dimethylphenol yields 4-chloro-2,3-dimethyl-6-nitrophenol with regiospecificity determined by the existing substitution pattern . This compound serves as a precursor for benzoxazole, benzimidazole, and related heterocycle syntheses where the 6-nitro group provides a handle for reduction to the corresponding amine (4-chloro-2,3-dimethyl-6-aminophenol), enabling further functionalization [1]. Synthetic chemistry groups should procure this specific regioisomer rather than 4-chloro-3,5-dimethyl-2-nitrophenol, as the positional difference in the nitro group changes the regiochemical outcome of subsequent cyclization and coupling reactions .

Chemical Procurement and Inventory Management: Quality Verification and Isomer Purity Assurance

Given the existence of a close regioisomer (4-chloro-3,5-dimethyl-2-nitrophenol, CAS 54582-90-0) with identical molecular weight and formula, procurement specifications must mandate analytical verification of regioisomeric purity . The documented synthetic route with defined reagent ratios provides a benchmark for assessing supplier batch quality. Procurement teams should require Certificate of Analysis (CoA) documentation including HPLC purity ≥ 95%, NMR confirmation of the 6-nitro substitution pattern (characteristic chemical shift of the aromatic proton at position 5), and absence of the 2-nitro isomer above 1% by HPLC . This level of specification is essential for GMP-adjacent and research-grade applications where regioisomeric contamination could compromise synthetic outcomes and biological assay reproducibility.

Quote Request

Request a Quote for 4-Chloro-2,3-dimethyl-6-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.